1,2,3-Propanetricarboxamide

Beschreibung

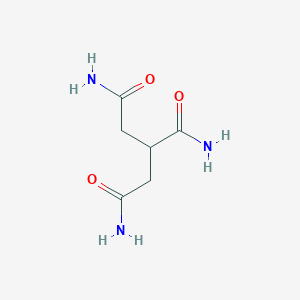

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

propane-1,2,3-tricarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O3/c7-4(10)1-3(6(9)12)2-5(8)11/h3H,1-2H2,(H2,7,10)(H2,8,11)(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APCDASFMETWCPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CC(=O)N)C(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50632810 | |

| Record name | Propane-1,2,3-tricarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50632810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1205674-38-9 | |

| Record name | Propane-1,2,3-tricarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50632810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 1,2,3 Propanetricarboxamide Derivatives

Established Reaction Pathways for 1,2,3-Propanetricarboxamide Synthesis

The synthesis of this compound, also known as citramide (B3344124), and its derivatives primarily revolves around the modification of citric acid or its esters. These methods leverage the three carboxylic acid functionalities of the parent molecule to introduce amide groups.

Direct Amidation and Esterification Approaches

Direct amidation of citric acid or its esters is a common route to this compound. This can be achieved through the reaction of citric acid or its ester derivatives with a primary amine. google.com For instance, N,N',N"-tri-n-propylcitramide has been successfully synthesized by reacting triethylcitrate with n-propylamine. google.com Similarly, the reaction of triethylcitrate with n-butylamine in methanol (B129727) yields N,N',N"-tri-n-butylcitramide. google.com

The general scheme for this reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the ester or carboxylic acid, leading to the formation of an amide bond and the elimination of an alcohol or water molecule, respectively.

Table 1: Examples of this compound Derivative Synthesis

| Starting Material | Reagent | Product | Yield | Reference |

| Triethylcitrate | n-Propylamine | N,N',N"-tri-n-propylcitramide | Not specified | google.com |

| Triethylcitrate | n-Butylamine | N,N',N"-tri-n-butylcitramide | 58% | google.com |

| Citric Acid | Ammonia (B1221849) | Citrazinic Acid Amide (cyclized product) | 55-59% | google.com |

| Citric Acid | Urea | Citrazinamide | Not specified | google.com |

It is noteworthy that the reaction of citric acid with ammonia under high temperature and pressure can lead to cyclized products like citrazinic acid amide, which is a derivative of pyridine, rather than the simple this compound. sciencemadness.orgsciepub.com The synthesis of mono-, di-, and triamides of citric acid has been a subject of study, indicating the possibility of controlling the degree of amidation. pubhtml5.com

Derivatization from Glycerin-based Precursors

Glycerol (B35011), a bio-renewable feedstock, is a potential precursor for the propane-1,2,3-triol (B13761041) backbone of this compound. The conversion of glycerol into valuable chemicals is a significant area of research in green chemistry. google.commdpi.comrsc.org The hydrogenolysis of glycerol can yield propanediols, which are reduced forms of the target molecule's backbone. mdpi.commdpi.com

However, established and direct synthetic pathways for the conversion of glycerol to this compound are not extensively documented in readily available literature. The conceptual pathway would involve the oxidation of glycerol's three hydroxyl groups to carboxylic acids to form citric acid, which would then undergo amidation as described in the previous section. While the individual steps are chemically feasible, a direct, one-pot, or streamlined process from glycerol to this compound is a subject for future research and development.

Catalytic Strategies in this compound Functionalization

Catalysis plays a pivotal role in the synthesis and functionalization of this compound derivatives, offering pathways to more efficient and selective reactions.

The functionalization of the this compound scaffold is often achieved by employing different primary amines during the initial synthesis, leading to a variety of N-substituted derivatives. google.comgoogle.com For example, N,N',N"-tris[2-methylcyclohexyl]-1,2,3-propanetricarboxamide is utilized as a nucleating agent in polymers. google.comfederalregister.gov

Advanced catalytic strategies focus on the direct amidation of carboxylic acids under milder conditions. Boron-based catalysts, for instance, have been shown to be effective for a wide range of carboxylic acids and amines. mdpi.comucl.ac.uk The use of catalysts can lower the energy requirements for the reaction and broaden the scope of possible substrates, including more complex amines for the synthesis of highly functionalized citramides. ucl.ac.uk

Furthermore, the citric acid backbone itself can be functionalized prior to amidation. A citric acid derivative containing an alkyne group has been synthesized to allow for subsequent "click" chemistry reactions, demonstrating a modular approach to functionalization. nih.gov Citric acid has also been used as a catalyst in various organic reactions, highlighting the reactive nature of its functional groups. researchgate.net Coordination polymers of nickel and citric acid have been developed as catalysts, indicating the potential for metal-catalyzed functionalization of the citramide structure. nih.gov

Green Chemistry Principles and Sustainable Synthetic Routes

The synthesis of this compound and its derivatives is increasingly being viewed through the lens of green chemistry, aiming for more sustainable and environmentally benign processes.

A key aspect of this is the use of renewable starting materials. Citric acid, often produced through fermentation, is a bio-based feedstock. researchgate.net The potential use of glycerol, a byproduct of biodiesel production, as a precursor also aligns with the principles of green chemistry. google.com

Solvent-free reaction conditions represent another green approach. The synthesis of citric acid-based N-alkyl amides has been reported to be achievable without the use of a solvent, which reduces waste and environmental impact. researchgate.net The use of citric acid itself as a biodegradable catalyst in other reactions further underscores its green credentials. researchgate.net

Catalytic direct amidation is inherently a greener process compared to methods that require stoichiometric activating agents, as it reduces the amount of waste generated. ucl.ac.uk The ideal catalytic system would operate under mild conditions, use a non-toxic and recyclable catalyst, and produce water as the only byproduct.

Analytical and Preparative Techniques for Isolation and Purity Assessment

The isolation and purity assessment of this compound and its derivatives are critical for their characterization and application. A combination of chromatographic and spectroscopic techniques is typically employed.

Analytical Techniques: For the characterization and purity determination of synthesized citramides, several analytical methods are utilized. These include:

Gas Chromatography (GC) and Gas Chromatography/Mass Spectrometry (GC/MS): These techniques are effective for volatile derivatives and provide information on purity and molecular weight. google.comgoogle.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation and purity assessment. google.comgoogle.com

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the analysis of non-volatile carboxamides. sielc.comnih.gov

Preparative Techniques: For the isolation of this compound from reaction mixtures, preparative chromatography is a key technique. nih.govresearchgate.net

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This method is scalable and allows for the purification of larger quantities of the compound. sielc.comresearchgate.net Reversed-phase chromatography is a common mode, often using mobile phases consisting of acetonitrile (B52724) and water with additives like phosphoric acid or trifluoroacetic acid. sielc.comgoogle.com

Recrystallization: For solid products, recrystallization from a suitable solvent can be an effective purification method.

The purity of commercially available this compound is often specified, with purities of ≥98.0% reported, typically determined by methods that assess total nitrogen content. avantorsciences.com

Table 2: Analytical and Preparative Techniques for Carboxamides

| Technique | Purpose | Typical Conditions/Methods | Reference |

| GC/GC-MS | Purity and Molecular Weight Determination | - | google.comgoogle.com |

| NMR | Structural Elucidation, Purity | - | google.comgoogle.com |

| HPLC | Analysis and Purity Assessment | Reverse-phase with MeCN/Water/Acid | sielc.com |

| Preparative HPLC | Isolation and Purification | Scalable from analytical methods | nih.govresearchgate.netresearchgate.net |

Supramolecular Chemistry of 1,2,3 Propanetricarboxamide: Self Assembly and Molecular Recognition

Engineering Hydrogen Bonding Networks and Architectures

The foundation of self-assembly for 1,2,3-propanetricarboxamide and its derivatives lies in the formation of extensive hydrogen-bonding networks. The three amide groups extending from the flexible propane (B168953) backbone provide multiple donor and acceptor sites, enabling the formation of robust and directional intermolecular connections.

Hierarchical Self-Assembly in Solid and Solution States

The self-assembly of tricarboxamides is often a hierarchical process, where initial molecular associations lead to the formation of larger, more complex structures. rsc.org In the solid state, N-substituted 1,2,3-propanetricarboxamides are expected to form ordered crystalline lattices stabilized by a three-dimensional network of hydrogen bonds. The flexible aliphatic core, in contrast to the rigid benzene (B151609) ring of BTAs, may allow for a greater variety of packing motifs and conformational polymorphs.

In solution, the self-assembly process is highly dependent on the solvent and the nature of the N-substituents. For analogous aliphatic tricarboxamides, spectroscopic studies have provided insights into the aggregation pathways. For instance, the aggregation of these molecules can proceed through a nucleation-growth mechanism, which is characterized by a high degree of cooperativity. acs.org The initial formation of a small, ordered nucleus is a critical, and often slow, step, which is then followed by rapid elongation into larger assemblies.

The nature of the solvent plays a crucial role in directing these assembly pathways. In nonpolar solvents, the hydrophobic effect can drive the association of aliphatic chains, while the hydrogen bonds between the amide groups provide the directional glue. In more polar solvents, competition for hydrogen bonding sites can influence the stability and morphology of the resulting aggregates.

Cooperative Non-Covalent Interactions

The stability and fidelity of the self-assembled structures are not solely reliant on hydrogen bonding. A symphony of weaker, non-covalent interactions works in concert to guide the assembly process. These include van der Waals forces, hydrophobic interactions, and potentially dipole-dipole interactions. researchgate.net

The cooperativity of these interactions is a key feature. acs.orgCurrent time information in Miami, FL, US. This means that the formation of one non-covalent bond can enhance the strength of subsequent bonds, leading to a highly stable final structure. For example, the initial hydrogen bonds may bring the aliphatic side chains into close proximity, allowing for favorable van der Waals interactions that further stabilize the assembly. This interplay is crucial for the formation of well-defined, higher-order structures.

Design and Functionality of Supramolecular Gels

One of the most fascinating applications of self-assembling small molecules is the formation of supramolecular gels. These are materials in which a low concentration of a "gelator" molecule self-assembles into a three-dimensional network that immobilizes a large volume of solvent.

Gelation Mechanisms and Rheological Properties

The formation of a supramolecular gel from a this compound derivative typically involves the dissolution of the gelator in a suitable solvent at an elevated temperature, followed by cooling. Upon cooling, the gelator molecules self-assemble into long, entangled fibers, forming a network that traps the solvent molecules. nih.govmdpi.com This transition from a solution (sol) to a gel is a hallmark of these systems.

The mechanical properties of these gels can be characterized by rheology, which studies the flow and deformation of materials. mdpi.comnih.gov Key parameters include the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component. For a true gel, G' is significantly larger than G'' and is largely independent of frequency.

Table 1: Representative Rheological Properties of Supramolecular Gels

| Gelator System (Analogous) | Solvent | Concentration (wt%) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) |

| Dipeptide-based hydrogel | Water | 1.0 | ~10,000 | ~1,000 |

| Phenylalanine gel | Water | - | ~2.0 x 105 | ~4.5 x 104 mdpi.com |

| Alginate/Cellulose Hydrogel | Water | - | Varies with composition | Varies with composition |

The rheological properties of gels derived from 1,2,3-propanetricarboxamides would be highly dependent on the N-substituents and the solvent. The flexibility of the propane backbone might lead to more entangled and potentially softer gels compared to those from rigid BTA cores.

Stimuli-Responsive Supramolecular Systems

A key advantage of supramolecular materials is their potential for responsiveness to external stimuli. mdpi.com By incorporating specific functional groups into the N-substituents of the this compound core, it is possible to design gels that respond to changes in temperature, pH, light, or the presence of specific chemical species.

For example, incorporating a pH-sensitive group could lead to a gel that dissolves or forms upon a change in pH. Similarly, a thermally responsive polymer chain attached to the amide groups could impart temperature-dependent gelation behavior. This "smart" behavior opens up a wide range of potential applications in areas such as controlled release and sensing.

Molecular Recognition Phenomena

The principles of supramolecular chemistry also govern the ability of this compound-based hosts to recognize and bind to specific guest molecules. This molecular recognition is driven by the same non-covalent interactions that direct self-assembly, namely hydrogen bonding, electrostatic interactions, and hydrophobic effects.

By designing derivatives of this compound with specific binding pockets or functionalities, it is possible to create receptors for a variety of guests, including ions and neutral molecules. The flexible aliphatic backbone may allow for an "induced-fit" mechanism, where the host can adapt its conformation to optimize binding with a specific guest.

Research on the parent molecule, citric acid, has shown its ability to form host-guest networks with various heterocyclic compounds through hydrogen bonding. nih.govnih.gov This suggests that the triamide derivative could also act as a versatile scaffold for creating synthetic receptors. The three amide arms can be functionalized to create a convergent array of binding sites, leading to high affinity and selectivity for the target guest.

Table 2: Examples of Host-Guest Interactions with Analogous Systems

| Host System (Analogous) | Guest Molecule | Key Interactions |

| Citric Acid | Acridine | Hydrogen bonding, Host-guest network formation nih.gov |

| Benzene-1,3,5-tricarboxamide derivative | Dicarboxylate anions | Hydrogen bonding, Anion-π interactions |

| Polyaza macrocycles | Various anions and molecules | Electrostatic interactions, Hydrogen bonding nih.gov |

Host-Guest Complexation Studies

Host-guest chemistry involves the formation of unique structural complexes between a larger 'host' molecule and a smaller 'guest' molecule through non-covalent interactions. The this compound structure is inherently suited for acting as a host due to its multiple hydrogen bond donor (N-H) and acceptor (C=O) sites, alongside a central hydroxyl group.

Research into synthetic receptors has demonstrated the effective binding of the parent molecule, citric acid. For instance, a self-assembled double-helical foldamer has been shown to create a polar cavity capable of encapsulating citric acid, even in competitive polar solvents. cnrs.fr This encapsulation is driven by the formation of multiple hydrogen bonds between the host's interior wall and the guest's three carboxylic acid moieties and its hydroxyl group. cnrs.fr This highlights the principle of complementarity, where the size, shape, and chemical functionality of the host's cavity match those of the guest.

By analogy, the amide and hydroxyl groups of this compound would provide a similar array of interaction sites. The exchange of carboxylic acids for amides introduces more robust hydrogen bond donating N-H groups, potentially leading to strong and specific guest binding. The flexibility of the propane backbone allows the amide groups to orient themselves to optimize interactions with a complementary guest molecule. Studies on such systems often involve techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to probe the specific interactions and structural changes upon complex formation. cnrs.fr

The table below illustrates the types of interactions that would be pivotal in the host-guest complexation involving a this compound-based host.

| Host Functional Group (this compound) | Potential Guest Functional Group | Dominant Interaction Type |

| Amide N-H | Carboxylate (R-COO⁻) | Hydrogen Bond, Ion-Dipole |

| Amide C=O | Ammonium (R-NH₃⁺) | Hydrogen Bond, Ion-Dipole |

| Amide C=O | Hydroxyl (R-OH) | Hydrogen Bond |

| Central O-H | Carbonyl (R₂C=O) | Hydrogen Bond |

| Alkyl Backbone | Aromatic Ring | CH-π Interaction |

Anion and Cation Binding Affinity

The ability of a molecule to selectively bind charged species (ions) is a cornerstone of molecular recognition. The this compound scaffold possesses features that make it a potential receptor for both anions and cations.

Anion Binding: The primary mechanism for anion recognition by neutral receptors is through hydrogen bonding. The amide N-H groups of this compound are excellent hydrogen bond donors. When pre-organized, these groups can form a cavity or cleft that is complementary to the size, shape, and charge of a specific anion. Studies on short linear peptides have demonstrated that backbone amide protons are the primary sites for interacting with anions like chloride, bromide, and phosphate (B84403) through hydrogen bonds. nih.gov The binding affinity is influenced by the anion's basicity and charge density, as well as the solvent's polarity. In non-polar solvents, these interactions are stronger. Derivatives of this compound, particularly those with more rigid structures that reduce the entropic penalty of binding, would be expected to show significant anion affinity.

Cation Binding: While the amide N-H groups are suited for anion binding, the carbonyl oxygen atoms can act as Lewis basic sites to coordinate with cations. However, in simple, flexible molecules like the parent this compound, this interaction is generally weak. To achieve high affinity and selectivity for cations, the oxygen atoms typically need to be part of a more pre-organized macrocyclic structure, such as a crown ether or cryptand, where the chelate effect can be exploited. thno.org

The binding affinities (Association Constants, Kₐ) for amide-based receptors can vary significantly based on the receptor's structure and the nature of the ion and solvent.

| Receptor Type | Ion | Solvent | Typical log(Kₐ) |

| Acyclic Triamide | Cl⁻ | Acetonitrile (B52724) | 2.0 - 3.5 |

| Acyclic Triamide | H₂PO₄⁻ | Acetonitrile/DMSO | 3.0 - 4.5 |

| Macrocyclic Triamide | Cl⁻ | Dichloromethane | 4.0 - 5.5 |

| Macrocyclic Triamide | H₂PO₄⁻ | Acetonitrile | > 5.0 |

Note: This table presents typical, illustrative data for amide-based receptors and is not specific to this compound.

Supramolecular Catalysis

Supramolecular catalysis utilizes the principles of molecular recognition and self-assembly to create organized structures that can accelerate chemical reactions, mimicking the function of natural enzymes. researchgate.net The self-assembly of this compound derivatives is a promising strategy for developing novel catalytic systems.

The core concept involves attaching catalytically active functional groups to the this compound scaffold. Through self-assembly, driven by hydrogen bonding between the amide units, these molecules can form larger, ordered structures such as nanofibers, vesicles, or nanostructured gels. nih.gov In these assemblies, the catalytic groups can be positioned in a precise, cooperative arrangement, creating a microenvironment—or "active site"—that is conducive to a specific reaction.

For example, research on self-assembling peptides has shown that by incorporating amino acids like histidine, serine, and aspartic acid into a peptide amphiphile, it is possible to create nanofibers that mimic the catalytic triad (B1167595) of esterase enzymes. bilkent.edu.trnih.gov These supramolecular structures demonstrate significantly enhanced rates of ester hydrolysis compared to the individual, unassembled molecules. bilkent.edu.tr Similarly, a this compound core could be functionalized with groups capable of acid, base, or nucleophilic catalysis. The self-assembly process would then concentrate these functionalities within a confined space, leading to rate enhancements and selectivity that are not achievable with the catalyst in solution. nsf.gov

The catalytic efficiency of such a system can be quantified by comparing the reaction rate to the uncatalyzed reaction, as shown in the hypothetical example below for an ester hydrolysis reaction.

| Catalyst | Substrate | k (s⁻¹) | Rate Enhancement (k_cat / k_uncat) |

| None (Uncatalyzed) | p-Nitrophenyl acetate | 1 x 10⁻⁸ | 1 |

| Monomeric Catalyst | p-Nitrophenyl acetate | 5 x 10⁻⁷ | 50 |

| Self-Assembled Catalyst | p-Nitrophenyl acetate | 1 x 10⁻⁴ | 10,000 |

Note: This table is illustrative, demonstrating the potential rate enhancements achievable through supramolecular catalysis.

Coordination Chemistry of 1,2,3 Propanetricarboxamide and Its Analogues

Ligand Design and Chelation Capabilities of Propanetricarboxamide Scaffolds

The design of ligands is a critical aspect of coordination chemistry, as the structure of the ligand dictates its ability to bind to a metal center and the resulting properties of the complex. Propanetricarboxamide scaffolds, derived from 1,2,3-propanetricarboxylic acid (also known as tricarballylic acid), offer a versatile platform for creating multidentate ligands. The three carboxamide groups provide potential donor sites for coordination with a metal ion.

The chelation capability of these scaffolds is rooted in their potential to be polydentate, meaning they can bind to a central metal ion through multiple donor atoms. libretexts.orguomustansiriyah.edu.iq This "claw-like" interaction, known as chelation, results in the formation of a more stable complex compared to coordination with monodentate ligands (ligands that bind through a single donor atom). The stability of these chelated structures can be influenced by factors such as the number and type of donor atoms, the size of the chelate rings formed, and the geometric arrangement of the donor groups on the scaffold.

The design of these scaffolds can be systematically modified to tune their chelation properties. For instance, the nature of the substituents on the amide nitrogen atoms can be altered to influence the electron-donating ability of the carbonyl oxygen atoms, thereby modulating the strength of the metal-ligand bond. Furthermore, the length and flexibility of the backbone connecting the carboxamide groups can be adjusted to optimize the fit for a specific metal ion, enhancing the chelate effect. This strategic design allows for the development of ligands with high affinity and selectivity for particular metal ions, a principle that is crucial in fields such as molecular imaging and therapeutics. nih.gov The design process often involves considering the structural features of known chelating agents and adapting them to create novel scaffolds with desired coordination properties. researchgate.net

Synthesis and Structural Elucidation of Metal-Carboxamide Complexes

The synthesis of metal-carboxamide complexes typically involves the reaction of a suitable metal salt with the 1,2,3-propanetricarboxamide ligand in an appropriate solvent. mdpi.combohrium.com The choice of metal salt and reaction conditions, such as temperature and pH, can significantly influence the stoichiometry and structure of the resulting complex. mdpi.com For example, the reaction of a metal sulfate (B86663) or chloride salt with the ligand can lead to the formation of mononuclear or polynuclear complexes, depending on the coordination preferences of the metal ion and the ligand-to-metal ratio. mdpi.commdpi.com

Spectroscopic Techniques: Infrared (IR) spectroscopy is used to confirm the coordination of the carboxamide group to the metal ion, often observed as a shift in the C=O stretching frequency. Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the complex, which can be indicative of the coordination geometry. bohrium.com

Elemental Analysis: This technique determines the elemental composition of the complex, which helps in confirming the empirical formula. bohrium.com

Conductivity Measurements: Molar conductivity measurements can indicate whether the complex is ionic or non-ionic, providing insight into whether ligands are coordinated to the metal or present as counter-ions. bohrium.com

Magnetic Susceptibility Measurements: This method helps to determine the number of unpaired electrons in the complex, which is crucial for understanding its magnetic properties and electronic structure. bohrium.com

Through these methods, a comprehensive picture of the synthesized metal-carboxamide complex can be obtained, paving the way for a deeper understanding of its chemical and physical properties.

Stereochemical Aspects and Isomerism in Coordination Environments

The coordination of this compound and its analogues to a metal center can give rise to various forms of isomerism, which are compounds with the same chemical formula but different arrangements of atoms. nptel.ac.in These stereochemical considerations are crucial as different isomers can exhibit distinct physical and chemical properties.

Geometrical Isomerism

Geometrical isomerism, also known as cis-trans isomerism, arises from the different possible spatial arrangements of ligands around a central metal ion. In complexes with a square planar or octahedral geometry, the arrangement of two different types of ligands can lead to distinct isomers. For example, in an octahedral complex with two this compound ligands and two other monodentate ligands, the two monodentate ligands could be positioned adjacent to each other (cis) or opposite to each other (trans). The specific geometry adopted can influence the complex's stability, reactivity, and spectroscopic properties. The spatial arrangement of the ligand atoms directly attached to the central atom defines the coordination polyhedron, with octahedral, square planar, and tetrahedral being the most common. uomustansiriyah.edu.iq

Optical Isomerism

Optical isomerism occurs when a coordination complex is chiral, meaning it is non-superimposable on its mirror image. These non-superimposable mirror images are called enantiomers. libretexts.org Chirality in coordination compounds can arise from several sources, including the coordination of chiral ligands or the specific arrangement of achiral ligands around the metal center.

Electronic and Magnetic Properties of Coordination Compounds

The electronic and magnetic properties of coordination compounds containing this compound are intrinsically linked to the d-orbitals of the central transition metal ion and the nature of the interaction with the ligands. fiveable.me

The interaction between the metal's d-orbitals and the electron pairs from the ligands leads to the splitting of the d-orbitals into different energy levels. scribd.com The magnitude of this splitting, known as the crystal field splitting, depends on the metal ion, its oxidation state, and the nature of the ligands. The carboxamide groups of this compound are typically considered to be moderate to strong field ligands. The arrangement of electrons within these split d-orbitals determines the electronic spectrum and magnetic properties of the complex. du.edu.eg

Electronic spectroscopy, specifically UV-Visible spectroscopy, probes the electronic transitions between these split d-orbitals. du.edu.eg The energy of these transitions corresponds to specific wavelengths of light being absorbed, which gives rise to the characteristic colors of many transition metal complexes. libretexts.org The number and intensity of the absorption bands in the electronic spectrum can provide valuable information about the coordination geometry and the electronic structure of the complex. du.edu.eg

The magnetic properties of these coordination compounds are determined by the number of unpaired electrons in the d-orbitals. fiveable.melibretexts.org

Paramagnetic complexes possess one or more unpaired electrons and are attracted to an external magnetic field. The strength of this attraction is proportional to the number of unpaired electrons. libretexts.org

Diamagnetic complexes have all their electrons paired and are weakly repelled by a magnetic field. libretexts.org

The number of unpaired electrons depends on the crystal field splitting energy and the electron pairing energy. For a given metal ion, if the crystal field splitting is large (strong field ligand), electrons will tend to pair up in the lower energy orbitals, resulting in a low-spin complex with fewer unpaired electrons. Conversely, if the splitting is small (weak field ligand), electrons will occupy the higher energy orbitals before pairing up, leading to a high-spin complex with more unpaired electrons. scribd.comlibretexts.org Magnetic susceptibility measurements can be used to experimentally determine the magnetic moment of a complex, which in turn allows for the calculation of the number of unpaired electrons. fiveable.me

| Property | Description |

| Electronic Properties | Arise from the interaction of the metal's d-orbitals with the ligands, leading to d-orbital splitting and characteristic electronic spectra (color). fiveable.medu.edu.eg |

| Magnetic Properties | Determined by the number of unpaired electrons in the d-orbitals. Can be paramagnetic (unpaired electrons) or diamagnetic (all electrons paired). libretexts.orglibretexts.org |

Applications in Advanced Materials Science and Engineering

Polymer Additives and Processing Aids

As additives, derivatives of 1,2,3-Propanetricarboxamide can significantly modify the properties and processability of polymers. nih.gov These molecules are incorporated into the polymer matrix to achieve specific technical effects in the final product. nih.gov The selection of such additives depends on the polymer type, the intended application, and the desired performance characteristics. googleapis.com

Derivatives of this compound, specifically N,N',N''-tris(2-methylcyclohexyl)-1,2,3-propanetricarboxamide, are recognized as effective nucleating agents for semi-crystalline polymers like polyolefins and polyesters. google.comepo.orggoogle.comepo.orggoogle.com Nucleating agents are additives that accelerate the crystallization process by providing sites for the initiation of crystal growth. researchgate.net This results in a larger number of smaller, more uniform crystals. researchgate.net

The primary mechanism involves the nucleating agent forming a fine, fibrillar network within the polymer melt as it cools. researchgate.net This network acts as a template for polymer crystallization, leading to an increased crystallization rate and a higher crystallization temperature. researchgate.net For polymers like polypropylene (B1209903) (PP) and polybutylene terephthalate (B1205515) (PBT), this translates to improved mechanical properties and processing efficiency. researchgate.net The addition of these amide-based nucleating agents can lead to shorter cycle times in molding processes, enhanced stiffness, and improved optical properties such as clarity and reduced haze. researchgate.net

The effectiveness of N,N',N''-tris(2-methylcyclohexyl)-1,2,3-propanetricarboxamide as a nucleating agent is documented in various patents for applications in polyolefin and polyester (B1180765) resin compositions. google.comepo.orggoogle.comgoogle.com

Table 1: Effects of Amide-Based Nucleating Agents on Polymer Properties

| Property | Effect | Rationale |

| Crystallization Temperature (Tc) | Increase | Provides heterogeneous sites for crystal nucleation, reducing the energy barrier for crystallization. researchgate.net |

| Crystallization Rate | Increase | Higher density of nuclei leads to faster overall crystallization. researchgate.net |

| Spherulite Size | Decrease | Increased number of nucleation sites leads to smaller, more numerous spherulites. researchgate.net |

| Mechanical Strength (e.g., Flexural Modulus) | Increase | Higher crystallinity and uniform crystalline morphology enhance stiffness and rigidity. researchgate.net |

| Optical Properties (e.g., Clarity) | Improvement | Smaller spherulites scatter less light, leading to reduced haze and increased transparency. researchgate.net |

| Processing Cycle Time | Decrease | Faster crystallization allows for quicker solidification and ejection from molds. researchgate.net |

This table provides a summary of the general effects observed when using nucleating agents in semi-crystalline polymers.

Exposure to ultraviolet (UV) radiation from sunlight can cause significant degradation of polymers, leading to discoloration, embrittlement, and loss of mechanical properties. specialchem.com Light stabilizers are additives that protect polymers from this photodegradation. specialchem.com While the primary role of this compound derivatives in polymers is as a nucleating agent, they are sometimes mentioned in the context of stabilizer packages. googleapis.com For instance, the U.S. Environmental Protection Agency (EPA) has issued significant new use rules for N1,N2,N3-tris(2-methylcyclohexyl)-1,2,3-Propanetricarboxamide, which may involve considerations related to its function and environmental release. federalregister.gov

Surface Science and Interface Engineering

The principles of surface and interface engineering focus on modifying the surface of a material to achieve properties that are distinct from its bulk properties. mdpi.com This is critical in applications involving adhesion, corrosion, and emulsification.

Corrosion inhibitors are substances that, when added in small concentrations to an environment, can decrease the rate of corrosion of a metal. nih.gov Many effective organic corrosion inhibitors function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. mdpi.com The effectiveness of these inhibitors often depends on the presence of heteroatoms (like nitrogen, oxygen, or sulfur) and pi-electrons in their molecular structure, which act as centers for adsorption. nih.govresearchgate.net

Amine and amide derivatives are well-known classes of corrosion inhibitors. mdpi.com The nitrogen and oxygen atoms in the amide groups have lone pairs of electrons that can coordinate with vacant d-orbitals of metal atoms on the surface, facilitating strong adsorption. researchgate.net this compound possesses three amide functional groups, which could allow the molecule to anchor strongly to a metal surface. This adsorption can block both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions, classifying it as a potential mixed-type inhibitor. nih.gov While specific studies on the use of this compound as a corrosion inhibitor are not prominent in the literature, its chemical structure is analogous to other multi-amide compounds that have shown inhibitory effects. mdpi.com

Table 2: Potential Corrosion Inhibition Mechanisms of this compound

| Mechanism | Description |

| Adsorption | The molecule attaches to the metal surface via its three amide groups. The lone pair electrons on the nitrogen and oxygen atoms can interact with the metal. mdpi.com |

| Protective Film Formation | A layer of adsorbed molecules forms a physical barrier, preventing corrosive species from reaching the metal surface. researchgate.net |

| Blocking of Active Sites | The adsorbed inhibitor molecules cover the active anodic and cathodic sites on the metal surface, slowing down the electrochemical corrosion reactions. nih.gov |

This table outlines the hypothetical mechanisms by which this compound could act as a corrosion inhibitor based on the known behavior of similar chemical structures.

Surfactants, or surface-active agents, are amphiphilic compounds that contain both hydrophobic (water-repelling) and hydrophilic (water-attracting) parts. This dual nature allows them to adsorb at interfaces between immiscible fluids, such as oil and water, and reduce the interfacial tension. nih.gov The U.S. EPA has noted potential surfactant properties for N1,N2,N3-tris(2-methylcyclohexyl)-1,2,3-propanetricarboxamide. federalregister.gov

The basic this compound molecule is primarily hydrophilic due to the three polar amide groups capable of hydrogen bonding with water. However, its derivatives, such as the N-substituted tris(2-methylcyclohexyl) version, introduce significant hydrophobic character via the bulky, nonpolar cyclohexyl groups. federalregister.gov This combination of a polar core (the three amide groups) and nonpolar appendages gives the molecule an amphiphilic nature, which is a prerequisite for surfactant behavior. Such a molecule could orient itself at an oil-water interface, with the hydrophilic amide core in the water phase and the hydrophobic cyclohexyl groups in the oil phase, thereby lowering the energy of the interface.

Design of Functional Soft Materials

Functional soft materials are a class of materials, including gels, elastomers, and foams, that are designed to have specific, often stimuli-responsive, properties. researchgate.netresearchgate.net A key strategy in the design of many soft materials, particularly hydrogels and organogels, is the use of "gelators"—molecules that can self-assemble into a three-dimensional network that immobilizes a liquid solvent. mdpi.com

This compound is a molecule well-suited to act as a building block for such materials. Its three amide groups are excellent sites for forming strong, directional hydrogen bonds. Each amide group has both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). This allows for the formation of an extensive, non-covalent network, which is the basis for physical gels. mdpi.com By dissolving this compound or its derivatives in a suitable solvent at an elevated temperature and then cooling, it is conceivable that the molecules could self-assemble into fibers and then into a 3D network, entrapping the solvent and forming a gel. The properties of such a gel could be tuned by modifying the substituent groups on the amide nitrogens, thereby controlling the solubility and the strength of the intermolecular interactions. While specific examples are not widely reported, the fundamental molecular structure of this compound makes it a promising candidate for the bottom-up design of novel functional soft materials. researchgate.net

Computational and Theoretical Investigations of 1,2,3 Propanetricarboxamide Systems

Quantum Chemical Approaches for Electronic Structure and Reactivity

Quantum chemical methods are fundamental to elucidating the intrinsic properties of 1,2,3-propanetricarboxamide at the electronic level. These calculations provide a detailed picture of electron distribution, molecular orbital energies, and reactivity, which are crucial for understanding and predicting the chemical behavior of these molecules.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying amide-containing systems due to its balance of accuracy and computational cost. DFT calculations are instrumental in determining the optimized geometry, electronic structure, and thermodynamic properties of this compound. By approximating the electron density, DFT can predict molecular properties such as HOMO-LUMO energy gaps, which are critical for assessing chemical reactivity and kinetic stability.

For instance, in the broader context of amide coupling reactions, DFT-level descriptors for carboxylic acids and amines are used to develop predictive models for reaction rates. digitellinc.com These descriptors include molecular properties like HOMO and LUMO energies, solvent-accessible surface area, and dipole moments, all of which can be calculated for this compound to understand its reactivity profile. digitellinc.com Furthermore, DFT calculations have been successfully employed to study the conformational preferences and intramolecular interactions in various triamides, providing a framework for understanding the structural characteristics of this compound. acs.org

Spectroscopic Property Prediction and Validation

A significant application of quantum chemical calculations is the prediction of spectroscopic properties, which serves as a powerful tool for structural elucidation and validation of theoretical models against experimental data. For this compound, DFT calculations can simulate infrared (IR) and nuclear magnetic resonance (NMR) spectra with a high degree of accuracy.

Predicted vibrational frequencies from DFT calculations can be correlated with experimental IR spectra to assign specific peaks to the vibrational modes of the molecule, such as the characteristic C=O and N-H stretching frequencies of the amide groups. Similarly, NMR chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. acs.org The accuracy of these predictions is often enhanced by considering the Boltzmann-weighted average of chemical shifts over various low-energy conformers, which is especially important for flexible molecules like this compound. acs.org The comparison of predicted and experimental spectra is a critical step in confirming the proposed molecular structure and understanding the influence of conformational changes on spectroscopic signatures. arxiv.org

Molecular Modeling and Dynamics Simulations

While quantum chemical methods provide detailed electronic information, molecular modeling and dynamics simulations are essential for exploring the conformational landscape and the collective behavior of this compound systems over time. These methods are particularly valuable for understanding the flexibility of the molecule and its ability to form larger assemblies.

Conformational Analysis and Flexibility Studies

The presence of multiple rotatable bonds in this compound gives rise to a complex potential energy surface with numerous possible conformations. Conformational analysis, often performed through systematic searches or molecular dynamics simulations, is crucial for identifying the most stable conformers and understanding the molecule's flexibility. researchgate.netsciopen.com The relative energies of different conformers, such as staggered and eclipsed forms, can be calculated to determine their populations at a given temperature. rsc.org

Below is a representative data table illustrating the kind of energetic information obtained from conformational analysis of a related simple amide, N-methylacetamide, using computational methods.

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Population (%) |

| Trans | 180° | 0.00 | 98.6 |

| Cis | 0° | 2.5 | 1.4 |

This table is illustrative and based on typical values for simple amides; specific values for this compound would require dedicated calculations.

Simulating Self-Assembly and Intermolecular Interactions

The amide functional groups in this compound are capable of forming strong hydrogen bonds, which are key drivers of self-assembly processes. Molecular dynamics simulations can be used to model how individual molecules of this compound interact and organize into larger, ordered structures. These simulations can reveal the formation of hydrogen-bonded networks, which are critical for the stability and properties of the resulting materials. govinfo.gov

The study of self-assembling peptides, which also rely on amide hydrogen bonding, demonstrates that a balance of attractive and repulsive intermolecular forces is crucial for the formation of well-defined structures like hydrogels. govinfo.gov By simulating systems of this compound, researchers can investigate the thermodynamics and kinetics of its self-assembly, providing insights into how to control this process to create materials with desired morphologies and properties. The simulations can also elucidate the role of the solvent in mediating these interactions.

Predictive Modeling for Material Performance and Design

The integration of computational data with machine learning and other predictive modeling techniques is revolutionizing materials science. For systems involving this compound, these approaches can accelerate the discovery and design of new materials with tailored properties.

By generating large datasets of calculated properties for various amide-based molecules, machine learning models can be trained to predict the performance of new, untested compounds. govinfo.gov For example, models have been developed to predict the reaction yields of amide bond formation and the tribological properties of amide-based greases. These models can identify the key molecular features that influence a material's properties, providing valuable guidance for the design of new molecules.

For instance, a derivative of this compound, N1,N2,N3-tris(2-methylcyclohexyl)-1,2,3-propanetricarboxamide, has been noted for its use as a nucleator for polymers. Predictive models could be developed to screen other derivatives of this compound for their potential as polymer additives, optimizing properties such as crystallization temperature and mechanical strength. This data-driven approach significantly reduces the need for time-consuming and expensive experimental screening.

The following table demonstrates the concept of using molecular descriptors in a predictive model for a hypothetical property of amide-based materials.

| Compound | Descriptor 1 (e.g., Molecular Weight) | Descriptor 2 (e.g., Number of H-bond donors) | Predicted Property (Arbitrary Units) |

| Amide A | 150 | 2 | 75 |

| Amide B | 200 | 3 | 85 |

| Amide C | 175 | 2 | 78 |

This table is a conceptual representation of how molecular descriptors can be used in a predictive model.

Biomedical and Biological Interface Research Directions

Development of Molecular Probes and Imaging Agents

The development of molecular probes for in vivo imaging is a cornerstone of modern biomedical research and diagnostics, enabling the visualization of physiological and molecular processes within a living organism. graduate-studies-in-cancer-research.org A typical molecular imaging probe consists of a signaling component (like a fluorescent dye or radionuclide), a targeting moiety that binds to a specific biological site, and a linker connecting the two. researchgate.net The imaging modalities at the forefront of this research include nuclear imaging (PET and SPECT), optical imaging, and magnetic resonance imaging (MRI). graduate-studies-in-cancer-research.org

While specific molecular probes based on a 1,2,3-propanetricarboxamide core are not extensively documented in current literature, its structure presents it as a viable candidate for a molecular scaffold or linker in probe design. ufrj.brrsc.org Its three carboxamide groups provide multiple attachment points for conjugating signaling molecules and targeting ligands. This trifunctional capacity could allow for the creation of multimodal imaging agents, which combine, for instance, a fluorescent dye for microscopy and a chelating agent for MRI contrast agents like Gd(III) on a single molecular platform. nih.gov

The general strategies for probe development involve:

Targeted Probes: These are designed to accumulate at a specific biological target, such as an overexpressed cell surface receptor in cancer cells. summitpharma.co.jp

Activatable Probes: These probes are initially in a non-signaling ("silent") state and are switched "on" by a specific biological activity, such as cleavage by a disease-related enzyme, which enhances the signal-to-noise ratio. summitpharma.co.jp

The versatility of the this compound scaffold could be harnessed to develop such sophisticated probes. By functionalizing the amide groups with different reactive handles, it could serve as a central building block for assembling complex imaging agents tailored for specific diagnostic applications. nih.gov

Bio-conjugation and Functionalization Strategies

Bio-conjugation is the process of chemically linking molecules to biomolecules like proteins or peptides, a critical step in creating molecular probes, antibody-drug conjugates (ADCs), and functionalized biomaterials. thno.orgbeilstein-journals.org The this compound molecule, with its three amide groups, offers a platform for developing novel functionalization strategies.

Conventional bio-conjugation methods often involve the reaction between amines and carboxylic acids. thno.org While the amide groups of this compound are relatively stable, they can be hydrolyzed or modified to introduce more reactive functional groups. A more direct approach involves synthesizing derivatives of 1,2,3-propanetricarboxylic acid (citric acid) where the carboxylic acids are activated (e.g., as NHS esters) before amidation with molecules containing desired functionalities like alkynes or azides for "click chemistry". thno.orgnih.gov

Key strategies that could be adapted for this compound-based scaffolds include:

Click Chemistry: This refers to a set of bio-orthogonal reactions that are rapid, specific, and high-yielding. thno.org The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example. peerj.com A this compound scaffold could be functionalized with three azide (B81097) or alkyne groups, enabling the attachment of three different molecules or multiple copies of the same molecule. thno.org

Site-Selective Modification: The ability to attach different functional groups to specific positions on the scaffold is highly desirable. This could be achieved through a stepwise synthesis, protecting and deprotecting the carboxylic acid groups of the parent citric acid molecule before converting them to amides with specific functional pendants.

Polymer Conjugation ("PVAylation"): In a broader context, polymers like poly(vinyl alcohol) (PVA) are functionalized at one end for site-specific conjugation to proteins, enhancing their stability and function. rsc.org A trifunctional molecule like this compound could act as a branching core for creating multi-arm polymers for advanced bioconjugate applications.

The synthesis of functionalized 1,2,4-triazoles, which are also used as scaffolds, demonstrates how a core structure can be elaborated with various chemical groups like esters, amides, nitriles, and hydrazides to create a library of building blocks for medicinal chemistry. nih.gov A similar approach with this compound could yield a versatile toolkit for bio-conjugation.

Exploration of Enzyme Interactions and Inhibition

Given the structural analogy of this compound to citric acid, a key intermediate in the tricarboxylic acid (TCA) cycle, its derivatives are logical candidates for studying interactions with citrate-metabolizing enzymes. Enzyme inhibition is a common mechanism for drug action and a critical area of investigation in drug discovery. nih.gov

A study involving the closely related analog, 1,2,3-tricarboxybenzene , demonstrated its inhibitory effects on several enzymes that interact with citrate (B86180). nih.gov This provides a strong basis for investigating similar properties in this compound and its derivatives. The inhibition of cytochrome P450 (CYP450) enzymes, in particular, is a major cause of drug-drug interactions. nih.govevotec.com

| Enzyme | Function | Observed Interaction with Analogs | Relevance for this compound Research |

|---|---|---|---|

| ATP Citrate (pro-S)-Lyase | Generates cytosolic acetyl-CoA | Inhibited by 1,2,3-tricarboxybenzene. nih.gov | Potential target for inhibition studies. |

| Aconitate Hydratase (Aconitase) | Isomerizes citrate to isocitrate | Inhibited by 1,2,3-tricarboxybenzene. nih.gov | Interaction is likely due to structural mimicry of citrate. |

| Citrate (si)-Synthase | Synthesizes citrate from oxaloacetate and acetyl-CoA | Inhibited by 1,2,3-tricarboxybenzene. nih.gov | Could be a target for competitive inhibition. |

| Isocitrate Dehydrogenase | Oxidatively decarboxylates isocitrate | Inhibited by 1,2,3-tricarboxybenzene. nih.gov | Potential for allosteric or competitive inhibition. |

| Cytochrome P450 Family (e.g., CYP3A4, CYP2C19) | Metabolism of a wide range of drugs | Inhibition by various drugs can be reversible, irreversible, or time-dependent. nih.govfda.govresearchgate.net | Derivatives should be screened for potential inhibitory effects to assess drug-drug interaction risk. |

The mechanisms of enzyme inhibition can be complex, including competitive, non-competitive, mixed, and mechanism-based (irreversible) inhibition. nih.gov Investigating which of these mechanisms may be at play would be a critical part of the research, often involving kinetic studies to determine constants like Ki (inhibition constant) and kinact (maximal rate of inactivation). evotec.com

Biocompatibility Studies of this compound-derived Materials

For any material to be used in a biomedical application, from drug delivery systems to implants, its biocompatibility must be thoroughly evaluated. nih.gov Biocompatibility refers to the ability of a material to perform its intended function without eliciting a harmful or toxic response from the host's biological systems. nih.gov

While comprehensive biocompatibility data for this compound itself is not widely published, a specific derivative, N,N',N''-Tris(2-methylcyclohexyl)-1,2,3-propanetricarboxamide , is listed as an effective Food Contact Substance (FCS) by the U.S. Food and Drug Administration (FDA). fda.gov This suggests that, at least for this particular derivative, it has undergone evaluation and is considered safe for its intended use, implying a favorable biocompatibility profile.

Standard biocompatibility testing involves a range of in vitro and in vivo assays. nih.gov For materials derived from this compound, a typical evaluation would include the following tests:

| Test Type | Purpose | Example Method | Acceptance Criteria (General) |

|---|---|---|---|

| Cytotoxicity | To assess if the material causes cell death or inhibits cell growth. | MEM Elution test using L-929 mouse fibroblast cells. nih.gov | Not greater than grade 2 reactivity (mildly reactive). nih.gov |

| Hemocompatibility | To evaluate the material's effect on blood components. | Hemolysis assay using red blood cells (RBCs). mdpi.com | Low percentage of hemolysis; no significant alteration of coagulation times (e.g., Prothrombin Time, PT). mdpi.com |

| Genotoxicity | To determine if the material can cause mutations or damage to genetic material. | Ames test, chromosomal aberration assay. | No mutagenic or clastogenic effects observed. |

| Sensitization | To assess the potential for the material to cause an allergic reaction. | Guinea pig maximization test (GPMT). | No evidence of delayed hypersensitivity. |

Studies on other compounds, such as iminodiacetic acid derivatives, have shown that even small changes in chemical structure can significantly impact biocompatibility, particularly hemocompatibility. mdpi.com Therefore, each new derivative of this compound intended for biomedical use would require its own rigorous biocompatibility assessment.

Conclusion and Future Outlook in 1,2,3 Propanetricarboxamide Research

Current Limitations and Knowledge Gaps

A significant limitation in the field is the pronounced scarcity of publicly accessible research focused specifically on the parent compound, 1,2,3-Propanetricarboxamide. Much of the available data pertains to its more complex derivatives, leaving the fundamental chemical and physical properties, optimal synthesis pathways, and potential reactivity of the base molecule underexplored. This lack of foundational research creates a considerable knowledge gap. nih.govwordvice.comsnhu.edu

Key knowledge gaps that currently constrain the field include:

Limited Public Data: There is a dearth of comprehensive studies on the base compound. Most information is found in chemical supplier catalogs or patent literature, which often lacks in-depth scientific investigation.

Undefined Biological Profile: While its derivatives have been explored for potential applications in pharmaceuticals and pesticides, the intrinsic biological activity, toxicological profile, and metabolic fate of this compound itself are not well-documented in public literature. ontosight.ai

Environmental Impact Uncertainty: The environmental persistence and ecological impact of the parent compound are largely unknown. Regulatory oversight has focused on specific derivatives due to their industrial use, but a broader understanding of the environmental behavior of this class of amides is needed. ontosight.aifederalregister.gov

Lack of Comparative Studies: The focus on specific, commercially viable derivatives means there is little comparative research to understand how structural modifications to the this compound backbone influence function and properties.

Addressing these limitations is crucial for building the fundamental knowledge required to innovate responsibly and effectively. researchgate.net

Emerging Paradigms and Cross-Disciplinary Opportunities

The most prominent emerging paradigm for this class of compounds lies in the field of materials science, specifically in their role as additives for polymers. This application creates a significant cross-disciplinary opportunity, bridging organic synthesis with polymer engineering and processing.

The primary driver of this has been the use of a key derivative, N,N′,N″-tris(2-methylcyclohexyl)-1,2,3-propanetricarboxamide, as a highly effective nucleating agent and clarifying agent for thermoplastic polymers such as polypropylene (B1209903). federalregister.govepo.orggoogle.com Nucleating agents are additives that accelerate the crystallization process of a polymer during cooling. specialchem.com By providing sites for crystal growth to begin, these agents can lead to a higher density of smaller crystals (spherulites). specialchem.comethz.ch This altered crystalline structure can profoundly improve the material's properties. specialchem.com

This specific application opens up several research avenues:

Advanced Polymer Formulations: Research into how varying concentrations of these amide-based nucleating agents affect polymer properties can lead to the development of custom plastics tailored for specific high-performance applications. ethz.ch

Synergistic Additive Systems: There is an opportunity to study the interaction of this compound derivatives with other polymer additives, such as stabilizers, plasticizers, and other nucleating agents, to create synergistic effects. epo.orggoogle.com

Application in Bioplastics: An emerging cross-disciplinary field is the application of nucleating agents to biopolymers like Polylactic Acid (PLA). mdpi.com While research has focused on other amide composites, derivatives of this compound could potentially be explored to enhance the crystallization rate and mechanical properties of biodegradable plastics, addressing some of their current performance limitations. mdpi.com

Table 1: Key Derivatives of this compound and Their Functions

| Derivative Name | CAS Number | Primary Function/Application | Referenced In |

|---|---|---|---|

| N,N′,N″-tris(2-methylcyclohexyl)-1,2,3-propanetricarboxamide | 160535-46-6 | Nucleating and clarifying agent for polymers (e.g., polypropylene). | federalregister.govepo.orgcornell.eduepa.gov |

| 2-Hydroxy-1,2,3-propanetricarboxamide (Citramide) | 597-59-1 | Chemical intermediate. | ontosight.ai |

Societal and Industrial Impact of Future Developments

The future development and application of this compound derivatives, particularly as polymer nucleating agents, are poised to have a significant societal and industrial impact. The improvements they impart to plastics can translate into tangible benefits across numerous sectors.

Industrial Impact:

Enhanced Manufacturing Efficiency: By accelerating the crystallization rate of polymers like polypropylene, nucleating agents can reduce cooling times in injection molding and other processing techniques. specialchem.com This leads to shorter cycle times, increased productivity, and lower energy consumption for manufacturers.

Improved Material Performance: The use of these additives results in plastics with enhanced physical and mechanical properties, including improved stiffness, strength, and heat deflection temperature. specialchem.com This allows for the production of more durable and robust components.

Superior Aesthetics: As clarifying agents, these compounds reduce haze in polymers, leading to products with high transparency. This is a critical advantage for applications in food packaging, medical devices, and consumer goods where clarity is desired. specialchem.comethz.ch

Societal Impact:

Advanced Consumer and Industrial Products: The performance enhancements enable the use of plastics in more demanding applications, from lightweight automotive parts that improve fuel efficiency to clear, durable medical containers and high-performance food packaging that extends shelf life. epo.orgmdpi.com

Regulatory and Environmental Considerations: The industrial use of these compounds has prompted regulatory oversight. For instance, the U.S. Environmental Protection Agency (EPA) has issued Significant New Use Rules (SNURs) for N,N′,N″-tris(2-methylcyclohexyl)-1,2,3-propanetricarboxamide, which include regulations on its release to water. federalregister.govcornell.eduepa.gov This highlights a growing societal expectation that the industrial benefits of chemical innovation must be balanced with responsible environmental stewardship. Future developments will likely require a greater focus on creating highly effective yet environmentally benign additives.

Future research focused on creating more efficient, sustainable, and non-toxic derivatives of this compound could further amplify this positive impact, contributing to a more advanced and sustainable materials economy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.